4-(Nitroamino)benzene-1-sulfonic acid
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Overview
Description
4-(Nitroamino)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, along with a sulfonic acid group (-SO3H)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nitroamino)benzene-1-sulfonic acid typically involves the nitration and sulfonation of aniline or its derivatives. One common method is the nitration of aniline to form 4-nitroaniline, followed by sulfonation to introduce the sulfonic acid group. The reaction conditions often involve the use of concentrated sulfuric acid and fuming sulfuric acid (oleum) as sulfonating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Nitroamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfur trioxide, fuming sulfuric acid, and nitric acid.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-(Nitroamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and detergents.
Mechanism of Action
The mechanism of action of 4-(Nitroamino)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.
4-Nitroaniline: Contains a nitro group but lacks the sulfonic acid group, affecting its solubility and reactivity.
Sulfanilic acid: Contains an amino group and a sulfonic acid group but lacks the nitro group, influencing its chemical behavior.
Uniqueness
4-(Nitroamino)benzene-1-sulfonic acid is unique due to the presence of both nitro and amino groups along with the sulfonic acid group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61734-81-4 |
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Molecular Formula |
C6H6N2O5S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
4-nitramidobenzenesulfonic acid |
InChI |
InChI=1S/C6H6N2O5S/c9-8(10)7-5-1-3-6(4-2-5)14(11,12)13/h1-4,7H,(H,11,12,13) |
InChI Key |
NQAKGDFUDPBOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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